![molecular formula C18H31N5 B3912361 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3912361.png)
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Overview
Description
The compound contains two pyrazole rings, which are five-membered aromatic heterocycles with two nitrogen atoms. Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of 1,3-diketones with hydrazine. The tert-butyl and ethyl groups could potentially be introduced through subsequent reactions .Molecular Structure Analysis
The compound has a complex structure with two pyrazole rings connected by a methylene (-CH2-) group. Each pyrazole ring has different substituents, one with a tert-butyl group and the other with an ethyl and a dimethyl group .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present. The reactivity of this specific compound would need to be determined experimentally .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5/c1-8-22(11-15-10-17(20-19-15)18(5,6)7)12-16-13(3)21-23(9-2)14(16)4/h10H,8-9,11-12H2,1-7H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZALYYFIKALSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC)CC2=CC(=NN2)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.